

"comparison of different bacterial strains for phenanthrene degradation"

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A Comparative Guide to Bacterial Strains for Phenanthrene Degradation

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant of concern due to its toxicity and persistence. Bioremediation using microorganisms, particularly bacteria, presents a promising and environmentally friendly approach for its removal. The efficiency of phenanthrene degradation varies significantly among different bacterial genera and species, each employing distinct metabolic strategies. This guide provides an objective comparison of various bacterial strains, supported by experimental data, to aid researchers in selecting suitable candidates for phenanthrene bioremediation studies and applications.

Quantitative Comparison of Phenanthrene Degradation by Different Bacterial Strains

The following table summarizes the **phenanthrene** degradation efficiency of several bacterial strains as reported in the scientific literature. The data highlights the diversity in degradation capabilities under various experimental conditions.



Bacterial Strain	Initial Phenanthre ne Concentrati on	Degradatio n Efficiency	Time	Key Intermediat es/Pathway	Reference
Acidovorax delafieldii P4- 1	100 mg/L	35.6% mineralized to ¹⁴ CO ₂	18 h	o-Phthalic acid	[1][2]
Arthrobacter sulphureus RKJ4	100 mg/L	30.1% mineralized to ¹⁴ CO ₂	18 h	o-Phthalic acid, Protocatechui c acid	[1][2]
Brevibacteriu m sp. HL4	100 mg/L	26.5% mineralized to ¹⁴ CO ₂	18 h	1-Hydroxy-2- naphthoic acid, 1- Naphthol, Salicylic acid	[1][2]
Pseudomona s sp. DLC- P11	100 mg/L	2.1% mineralized to ¹⁴ CO ₂	18 h	1-Hydroxy-2- naphthoic acid, 1- Naphthol, o- Phthalic acid	[1][2]
Pseudomona s oleovorans NIOSV8	100 ppm	85.09%	120 h	Not specified	[3]
Pseudomona s pachastrellae NIOSV7	100 ppm	83.33%	120 h	Not specified	[3]
Pseudomona s aeruginosa NG4	300 ppm	>80% (estimated from graph)	10 days	Phenol	[4]



Rhodococcus zopfii	Not specified	1.52 times greater with biofilm	7 days	Catechol, Coumarin, Phthalic acid	[5][6]
Sphingomona s sp. DSM 7526	Not specified	92.80% - 94.67% (with nCaO ₂)	Not specified	Not specified	[7]
Bacillus licheniformis	5 ppm	19%	22 days	9,10- Phenanthren equinone, 2- (2'- hydroxybenz oyl)-benzoic acid	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols for key experiments in **phenanthrene** degradation studies.

- 1. Bacterial Culture and Growth Conditions:
- Bacterial Strains: Cultures of phenanthrene-degrading bacteria such as Pseudomonas, Rhodococcus, Sphingomonas, and Arthrobacter are typically isolated from contaminated soils or sediments.[1][3][9]
- Media Composition: A minimal salts medium (MSM) is commonly used to ensure that
 phenanthrene is the sole source of carbon and energy. A typical MSM composition per liter
 of distilled water is:
 - Na₂HPO₄: 2.0 g
 - KH₂PO₄: 1.0 g
 - o (NH4)2SO4: 0.4 g



MgSO₄·7H₂O: 0.4 g

Trace Element Solution: 2.0 ml[1]

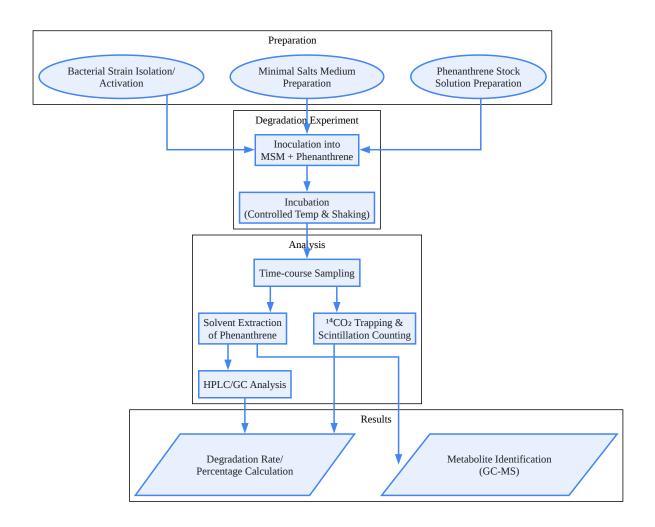
- **Phenanthrene** Stock Solution: **Phenanthrene** is dissolved in a suitable organic solvent like diethyl ether or dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][8] For solid media, it can be sprayed onto the agar surface.[1]
- Incubation: Cultures are typically incubated at a temperature between 25-37°C with shaking (e.g., 170-200 rpm) to ensure adequate aeration.[1][8]
- 2. **Phenanthrene** Degradation Assay:
- Inoculum Preparation: Bacterial cells are grown in a nutrient-rich medium (e.g., Nutrient Broth) to the mid-log phase, then harvested by centrifugation, washed with MSM, and resuspended in fresh MSM to a specific optical density (e.g., OD₆₀₀ of 0.1-0.2).[1]
- Degradation Experiment: The bacterial inoculum is added to MSM containing a known concentration of **phenanthrene** (e.g., 5 ppm to 1000 ppm).[4][8][10] The flasks are incubated under the specified conditions for a set period.
- Quantification of Phenanthrene: At different time intervals, samples are withdrawn, and the
 remaining phenanthrene is extracted using a solvent like n-hexane or ethyl acetate. The
 concentration is then determined using High-Performance Liquid Chromatography (HPLC) or
 Gas Chromatography-Flame Ionization Detection (GC-FID).[4][8]
- Mineralization Assay (using ¹⁴C-labeled **phenanthrene**): To confirm complete degradation to CO₂, [9-¹⁴C]**phenanthrene** is used. The evolved ¹⁴CO₂ is trapped in a NaOH solution, and the radioactivity is measured using a liquid scintillation counter.[1]

Visualization of Pathways and Workflows

Experimental Workflow for **Phenanthrene** Degradation Analysis

The following diagram illustrates a typical workflow for studying the bacterial degradation of **phenanthrene**.





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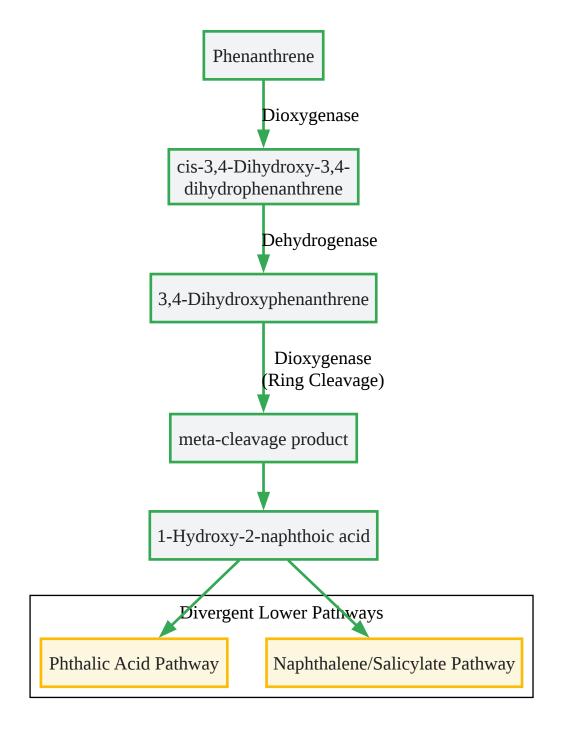


Caption: A generalized workflow for investigating the biodegradation of **phenanthrene** by bacteria.

Common Phenanthrene Degradation Pathway in Bacteria

Bacteria typically initiate the degradation of **phenanthrene** by dioxygenase enzymes. The subsequent metabolic route can vary, often proceeding through either a phthalic acid or a naphthalene-like pathway. The diagram below illustrates a common initial pathway leading to the key intermediate, 1-hydroxy-2-naphthoic acid.





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